molecular formula C24H34O9 B192473 T-2 Toxin CAS No. 21259-20-1

T-2 Toxin

Cat. No.: B192473
CAS No.: 21259-20-1
M. Wt: 466.5 g/mol
InChI Key: BXFOFFBJRFZBQZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

T-2 toxin, a trichothecene mycotoxin, primarily targets the gut, liver, and brain . The gut is the main organ of absorption, making it the primary target of this compound . The liver, being the major detoxifying organ, is also a significant target . Additionally, this compound can cross the blood-brain barrier, leading to neurotoxic effects .

Mode of Action

This compound exerts its toxic effects through several mechanisms. It interacts with its targets, leading to immunotoxicity, neurotoxicity, and reproductive toxicity . Modified forms of this compound, such as T-2–3-glucoside, exert their immunotoxic effects by signaling through JAK/STAT . This compound can also increase the permeability of the blood-brain barrier, triggering cerebral edema, intracerebral hemorrhage, inflammatory cell infiltration, and mitochondrial damage .

Biochemical Pathways

This compound affects various biochemical pathways. It contributes to the metabolism of this compound, with 3′-hydroxy-T-2 toxin and Hthis compound as the primary products . Autophagy, hypoxia-inducible factors, and exosomes are involved in this compound-induced immunotoxicity . Autophagy promotes the immunosuppression induced by this compound, and a complex crosstalk between apoptosis and autophagy exists .

Result of Action

The effects of this compound’s action are potent and varied. It induces sublethal or lethal toxicosis, threatening the growth of humans and animals . It can lead to weight loss, anorexia, vomiting, diarrhea, gastrointestinal bleeding, and necrosis in humans or animals . It also causes serous hemorrhagic inflammation; necrosis and ulceration in the digestive tract; and dystrophy in liver, kidney, heart, brain, and peripheral ganglia of the vegetative nervous system .

Action Environment

The action of this compound is influenced by environmental factors. This compound is produced by different Fusarium species and is commonly found in food and grain-based animal feed, particularly in wheat, barley, rye, oats, and maize . The fungi capable of producing this compound can grow under a variety of environmental conditions, including nutrient content, temperature, moisture content, and oxygen level in the growth medium . This compound is structurally stable and remains unchanged under high temperature and radiation conditions .

Biochemical Analysis

Biochemical Properties

T-2 toxin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary mechanism of action of this compound is the inhibition of protein synthesis . It achieves this by binding to the peptidyl transferase enzyme, causing disorders in translation and targeting the 60S ribosomal subunit . The enzymes CYP3A4 and carboxylesterase contribute to this compound metabolism, with 3’-hydroxy-T-2 toxin and Hthis compound as the corresponding primary products .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound induces DNA damage and cell death on prolonged administration . It also increases blood-brain barrier permeability and inhibits monoamine oxidase activity in the brain .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . This compound is known to induce antioxidant enzymes and has been associated with the activation of several brain nuclei involved in the autonomic and endocrine regulation of feeding behavior and physiology .

Temporal Effects in Laboratory Settings

Over time, this compound’s effects can change in laboratory settings. It has been observed that autophagy, hypoxia-inducible factors, and exosomes are involved in this compound-induced immunotoxicity . Autophagy promotes the immunosuppression induced by this compound, and a complex crosstalk between apoptosis and autophagy exists .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Depending on the age, way of exposure, and dosage, intoxication manifests by vomiting, feed refusal, stomach necrosis, and skin irritation .

Metabolic Pathways

This compound is involved in several metabolic pathways. The main reactions in trichothecene metabolism are hydrolysis, hydroxylation, and deep oxidation . Typical metabolites of this compound in an organism are Hthis compound, T-2-triol, T-2-tetraol, 3-hydroxy-T-2, and 3-hydroxy-Hthis compound .

Transport and Distribution

After ingestion or exposure, this compound is immediately absorbed from the alimentary tract or through the respiratory mucosal membranes and transported to the liver as a primary organ responsible for toxin’s metabolism .

Subcellular Localization

It is known that this compound has the potential to trigger hypoxia in cells, which is related to activation of hypoxia-inducible factor and the release of exosomes, leading to immunotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: T-2 toxin is primarily produced by Fusarium species through natural biosynthesis. The synthetic production of this compound involves the cultivation of Fusarium strains under specific conditions that promote toxin production. The process includes:

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. research laboratories may produce this compound for experimental purposes using controlled fermentation processes involving Fusarium species .

Chemical Reactions Analysis

Types of Reactions: T-2 toxin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hthis compound: A primary hydrolysis product of this compound.

    Hydroxylated Derivatives: Products of oxidation reactions.

    Reduced Metabolites: Products of reduction reactions.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its high potency and diverse toxic effects. It is one of the most toxic trichothecenes and has a broad spectrum of biological activities, making it a valuable compound for toxicological and biochemical research .

Properties

IUPAC Name

[11-acetyloxy-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O9/c1-12(2)7-18(27)32-16-9-23(10-29-14(4)25)17(8-13(16)3)33-21-19(28)20(31-15(5)26)22(23,6)24(21)11-30-24/h8,12,16-17,19-21,28H,7,9-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFOFFBJRFZBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860264
Record name 4,15-Bis(acetyloxy)-3-hydroxy-12,13-epoxytrichothec-9-en-8-yl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [HSDB] White powder; [MSDSonline], Solid
Record name T-2 toxin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Record name T2 Toxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble in ethyl alcohol, ethyl acetate, chloroform, DMSO, and other organic solvents; slightly sol in petroleum ether; very slightly soluble in water.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1817
Record name T-2 TOXIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Studies with whole cells, cell-free protein synthetic system, & acid-insol cell fractions of Tetrahymena pyriformis indicated that T-2 toxin inhibited protein synthesis by impairing the 60 S ribosome subunit & inhibited RNA & dna synthesis by disturbing the cell membrane function., T2-trichothecene binds in vitro to active SH groups of creatine phosphokinase, lactate dehydrogenase & alcohol dehydrogenase, inhibiting their catalytic activity., The high affinity of T2-trichothecene & higher trichothecenes to SH compounds provides a molecular basis for an interaction with the spindle fiber mechanism. ..., T-2 toxin could inhibit synthesis of DNA and RNA both in vivo (0.75 mg/kg bw single or multiple doses) and in vitro (> 0.1-1 ng/mL)., For more Mechanism of Action (Complete) data for T-2 TOXIN (14 total), please visit the HSDB record page.
Details EUROPEAN COMMISSION; Opinion of the Scientific Commitee on Food on Fisarium toxins part 5: T-2 toxin and HT-2 toxin, adopted on 30 May 2001; Available from, as of October 29, 2013: https://ec.europa.eu/food/fs/sc/scf/out88_en.pdf
Record name T-2 TOXIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White needles from benzene & Skellysolve B; acetate deriv: amorphous solid from ether & pentane, Crystals, White needles

CAS No.

21259-20-1
Record name (3α,4β,8α)-12,13-epoxytrichothec-9-ene-3,4,8,15-tetrol 4,15-diacetate 8-(3-methylbutyrate)
Source European Chemicals Agency (ECHA)
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Record name T-2 TOXIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name T2 Toxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

151-152 °C, 151 - 152 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1817
Record name T-2 TOXIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1817
Record name T2 Toxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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